molecular formula C23H18BrFN2O3S B2401653 N-(4-bromophenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 893252-72-7

N-(4-bromophenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2401653
CAS No.: 893252-72-7
M. Wt: 501.37
InChI Key: VFMYIHDAVSKEOI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound that features a combination of bromophenyl, fluorobenzyl, sulfonyl, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.

    Attachment of the Bromophenyl and Fluorobenzyl Groups: These groups are attached through nucleophilic substitution reactions.

    Final Acetylation: The final step involves acetylation to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the bromophenyl and fluorobenzyl sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-bromophenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfonyl and indole groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and indole groups are key to its binding affinity and specificity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
  • N-(4-bromophenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Uniqueness

N-(4-bromophenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is unique due to the specific combination of bromophenyl and fluorobenzyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrFN2O3S/c24-17-7-11-19(12-8-17)26-23(28)14-27-13-22(20-3-1-2-4-21(20)27)31(29,30)15-16-5-9-18(25)10-6-16/h1-13H,14-15H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMYIHDAVSKEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)Br)S(=O)(=O)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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